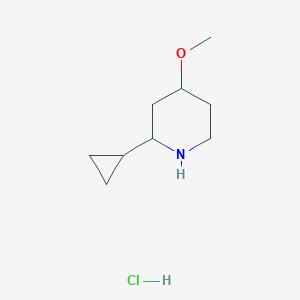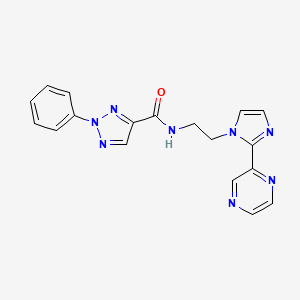![molecular formula C17H18N4O2 B2499750 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide CAS No. 338396-84-2](/img/structure/B2499750.png)
3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various compounds related to 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide involves multiple steps and starting materials. For instance, novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of a hydrazino-quinazolinone with various ketones, starting from 4-methoxyaniline . Similarly, the reactivity of a compound with three nucleophilic centers was studied, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines when reacted with dihaloalkanes and aldehydes . These methods demonstrate the versatility in synthesizing compounds with methoxyimino and phenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the conformational aspects of a diethyl malonate derivative with a methoxyphenyl and phenyl group were analyzed using NMR and X-ray studies, providing insights into the solid and solution state conformations . Additionally, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated by X-ray diffraction, revealing the crystallization in a monoclinic system and providing detailed geometric parameters .
Chemical Reactions Analysis
The reactivity of methoxyimino compounds has been explored in various chemical reactions. For instance, cisoid α-methoxyimino ketones were found to react with N,N-diethyl-1-propyn-1-amine, leading to the formation of γ-methoxyimino α,β-unsaturated carboxamides or a 1,4-benzoxazine, depending on the structure of the starting ketone . These reactions highlight the potential of methoxyimino compounds to undergo cycloaddition and ring-opening or rearrangement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxyimino groups have been characterized through different techniques. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, providing insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These studies are crucial for understanding the reactivity and potential applications of these compounds.
Biological Activity Analysis
Some compounds with methoxyimino and phenyl groups have been evaluated for their biological activities. For example, certain quinazolinone derivatives showed significant analgesic and anti-inflammatory activities, with moderate potency compared to standard drugs . Additionally, novel pyrimido[2,1-b][1,3]benzothiazole derivatives were synthesized and screened for antimicrobial activity, demonstrating the potential for therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Derivatives in Organic Chemistry :
- The compound is used in the synthesis of esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, which are analogs of strobilurins, fungicidal antibiotics (Zakharychev, Golubtsova, & Kovalenko, 1999).
- It's involved in the conformational study of related compounds in solid and solution states, contributing to understanding diastereotopic characteristics (Saravanan, Muthusubramanian, & Polborn, 2005).
Biological Activities and Applications :
- This compound is used in synthesizing derivatives with potential antimicrobial and antitubercular properties. These derivatives have been evaluated for their in vitro growth-inhibiting activity against several microbes, including Mycobacterium tuberculosis (Hirpara, Parekh, & Parekh, 2003).
- It has been used in the synthesis of Schiff base ligands, which are studied for their potential applications in sterilization and resistance against viruses, including SARS-CoV-2 (Refat et al., 2021).
Chemical Structure and Analysis :
- Studies involving the synthesis and structural analysis of related isomers, which have implications in understanding the structural properties of similar compounds (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
- Investigations into the chemoselective reactions of similar compounds, contributing to the development of chiral hexahydro-4-pyrimidinones and oxazolidines, are key in medicinal chemistry and drug development (Hajji et al., 2002).
Material Science and Functional Applications :
- Used in the development of novel compounds with potential applications in material science, such as the creation of novel hydrogels with specific degradation properties in acidic environments, relevant in biomedical applications (Vetrik, Přádný, Hrubý, & Michalek, 2011).
- Application in the synthesis of new heterocyclic compounds with antimicrobial properties, indicating potential use in developing new antimicrobial agents (Darwish, 2014).
Propriétés
IUPAC Name |
(2E,3E)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-8-10-15(11-9-13)20-21-16(12-18-23-2)17(22)19-14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,19,22)/b18-12+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYDJJISLJVGY-FQMVYJDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)





![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)
![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)


![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)